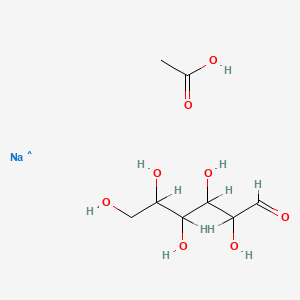

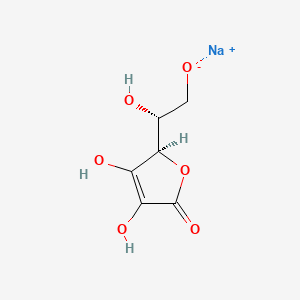

D-赤藓糖-2-烯酸,γ-内酯,单钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative.

科学研究应用

新型化合物的合成

研究表明,可以使用D-赤藓糖-2-烯酸,γ-内酯的衍生物通过自由基聚合来合成糖类聚合物。这些糖单体,例如2,4,6-三-O-乙酰基-3-脱氧-D-赤藓糖-2-烯-1,5-内酯,表现出具有内环双键的吡喃结构,用作电子受体化合物。该方法能够创建具有不同糖含量和分子量的共聚物,为开发具有特定光学和物理性质的材料开辟了新途径(Glümer, Skeries, & Buchholz, 2004)。

生物合成途径的阐明

在生物化学领域,D-赤藓糖-2-烯酸,γ-内酯衍生物一直是揭示生物合成途径的重要工具。例如,对穿心莲的研究使用了同位素标记的前体来追踪穿心莲内酯的生物合成,穿心莲内酯是一种二萜内酯,以其药用特性而闻名。这些研究表明,脱氧木酮糖途径(DXP)在穿心莲内酯的生物合成中起着重要作用,证据还表明甲羟戊酸途径(MVA)也有贡献,并表明质体和细胞质之间存在串扰(Srivastava & Akhila, 2010)。

新材料的开发

新材料的开发,特别是在聚合物领域,是D-赤藓糖-2-烯酸,γ-内酯衍生物的另一项重要应用。研究导致了糖类聚合物的合成,这些聚合物具有作为具有粘合和粘附特性的商品中成分的潜在应用。这项工作建立在从葡糖酸-δ-内酯合成2,4,6-三-O-乙酰基-3-脱氧-D-赤藓糖-2-烯-1,5-内酯等化合物之上,展示了这些单体在聚合反应中创建具有所需特性的聚合物的多功能性(Boltres, Schmalbruch, & Buchholz, 2004)。

作用机制

Target of Action

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt, also known as Sodium Erythorbate It is most frequently used to develop and retain the coloring and taste in meat products .

Mode of Action

Sodium Erythorbate is a strong reducing agent . Its mode of action involves capturing oxygen, thereby reducing the formation of oxidation products in food . This prevents the deterioration of color, aroma, and taste .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to oxidation in food. By acting as an antioxidant, it inhibits the oxidation processes that can lead to changes in color, taste, and aroma .

Result of Action

The primary result of Sodium Erythorbate’s action is the prevention of color, aroma, and taste deterioration in food products . It also helps to inhibit the formation of carcinogenic substances such as nitrosamines in cured meats .

Action Environment

The action of Sodium Erythorbate can be influenced by environmental factors such as air, metal ions, heat, and light . In a dry state, the compound is relatively stable, but when in solution, it can undergo oxidative degradation if exposed to these factors . Therefore, appropriate storage conditions are crucial for maintaining its efficacy and stability.

生化分析

Biochemical Properties

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt plays a significant role in biochemical reactions. It has strong reducing properties, similar to Vitamin C, and can capture oxygen, reducing the formation of oxidants in food, thereby preventing the deterioration of color, aroma, and taste .

Cellular Effects

The effects of D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt on various types of cells and cellular processes are profound. It influences cell function by preventing the formation of carcinogens and eliminating adverse phenomena such as discoloration, odor, and turbidity in food and beverages .

Molecular Mechanism

At the molecular level, D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt exerts its effects by capturing oxygen, thereby reducing the formation of oxidants in food. This mechanism helps to prevent the deterioration of color, aroma, and taste .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt change over time. It is relatively stable under dry conditions, but when in solution, it is easily oxidized and deteriorated by air, metal ions, heat, or light .

Dosage Effects in Animal Models

The effects of D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt vary with different dosages in animal models. It has been found to cause hemolysis, a condition where red blood cells are destroyed before their natural life cycle ends .

Metabolic Pathways

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt is transported and distributed within cells and tissues. It can be used as a stabilizer for chemical raw materials, an important component of deoxygenation, anti-corrosion, and descaling solvents .

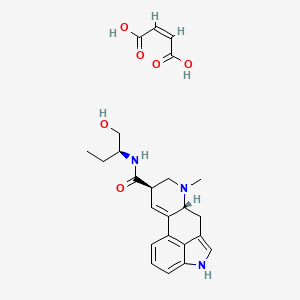

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt involves the oxidation of D-glucose to D-gluconic acid, followed by lactonization to form D-glucono-gamma-lactone. This is then converted to D-erythro-Hex-2-enonic acid, gamma-lactone, which is subsequently treated with sodium hydroxide to form the monosodium salt.", "Starting Materials": [ "D-glucose", "Oxidizing agent (e.g. nitric acid, potassium permanganate)", "Acid catalyst (e.g. sulfuric acid)", "Sodium hydroxide" ], "Reaction": [ "D-glucose is oxidized to D-gluconic acid using an oxidizing agent and an acid catalyst.", "D-gluconic acid is then lactonized to form D-glucono-gamma-lactone.", "D-glucono-gamma-lactone is converted to D-erythro-Hex-2-enonic acid, gamma-lactone through a series of reactions involving oxidation and dehydration.", "D-erythro-Hex-2-enonic acid, gamma-lactone is then treated with sodium hydroxide to form the monosodium salt." ] } | |

CAS 编号 |

7378-23-6 |

分子式 |

C6H7NaO6 |

分子量 |

198.11 g/mol |

IUPAC 名称 |

sodium;2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethanolate |

InChI |

InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;/q-1;+1 |

InChI 键 |

RBWSWDPRDBEWCR-UHFFFAOYSA-N |

手性 SMILES |

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-].[Na+] |

杂质 |

... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/ |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+] |

规范 SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+] |

颜色/形态 |

White, free-flowing crystals |

密度 |

1.2 (NTP, 1992) |

熔点 |

309 to 327 °F (decomposes) (NTP, 1992) |

物理描述 |

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative. DryPowder; OtherSolid White crystalline solid White solid; [HSDB] White to off-white odorless solid; [CAMEO] White to off-white odorless crystalline powder; [MSDSonline] |

相关CAS编号 |

89-65-6 (Parent) |

溶解度 |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) Freely soluble in water, very slightly soluble in ethanol Soluble in water 16 g soluble in 100 mL wate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

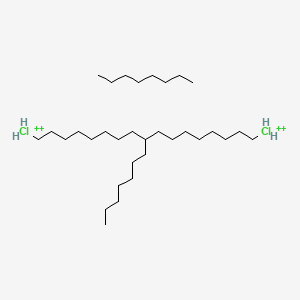

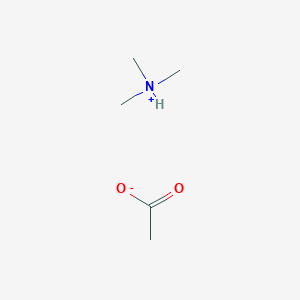

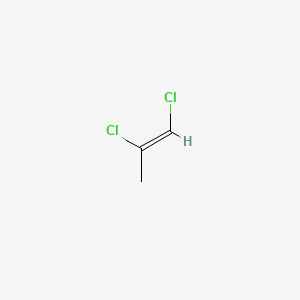

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)